Triisodecyl trimellitate
Overview
Description
Triisodecyl trimellitate is a useful research compound. Its molecular formula is C39H66O6 and its molecular weight is 630.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Triisodecyl trimellitate is primarily used as a skin conditioning agent and plasticizer in cosmetic formulations . It is structurally related to alkyl esters of the aromatic triprotic acid, trimellitic acid . The primary targets of this compound are the skin cells where it functions to condition and soften the skin.
Mode of Action
This compound interacts with skin cells to provide a conditioning effect. It is known to be metabolized via hydrolysis back to the parent alcohol and acid . The initial metabolic products of this family are likely to be structurally related as simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to its metabolism. Arylesterases present in the skin are likely to metabolize this compound into simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized via hydrolysis back to the parent alcohol and acid . .
Result of Action
The primary result of the action of this compound is the conditioning and softening of the skin. It is considered safe in the current practices of use and concentration when formulated to be non-irritating .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is used as a plasticizer in floor coverings, building or construction materials, plastic and rubber materials, and in medical devices . .
Biochemical Analysis
Biochemical Properties
Triisodecyl trimellitate is known to interact with arylesterases, which are present in the skin . The initial metabolic products of this family are structurally related as simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid . The metabolic fate of this compound was demonstrated in an oral study in rats .
Cellular Effects
This compound has been found to accumulate in the skin of nude mice and pigs . It was not found in the receptor after 12 hours, indicating no in vivo availability into systemic absorption . This suggests that this compound may have a localized effect on skin cells.
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism via hydrolysis back to the parent alcohol and acid . Therefore, the parent alcohol and acid could be present as residual materials .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving nude mice and pigs . The accumulation of this compound in the skin was measured after a 12-hour exposure .
Metabolic Pathways
This compound can be metabolized via hydrolysis back to the parent alcohol and acid . This suggests that it is involved in metabolic pathways that include enzymes capable of hydrolysis .
Biological Activity
Triisodecyl trimellitate (TDTM) is a chemical compound primarily used as a plasticizer in various industrial applications, including the production of polyvinyl chloride (PVC) and as a lubricant in high-energy processes. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article compiles findings from various studies to present a comprehensive overview of TDTM's biological activity, including its absorption, metabolism, toxicity, and potential health impacts.
This compound is an ester derived from trimellitic acid and isodecanol. Its chemical structure contributes to its physical properties, such as low water solubility and high molecular weight, which influence its biological interactions.
Absorption
Due to its high molecular weight and low water solubility, TDTM exhibits limited dermal absorption. Studies have shown that the in vitro skin absorption of TDTM using Franz cells indicated negligible systemic availability. Specifically, no significant amounts were detected in the receptor fluid after 12 hours of exposure to full-thickness skin samples from mice and pigs .
Distribution
In animal studies, TDTM demonstrated a rapid initial distribution followed by slow clearance. For example, one study reported a distribution half-life of 46.2 minutes and a disposition half-life of 5.34 days in male Sprague-Dawley rats . The liver was identified as the primary organ for radioactivity accumulation post-administration.
Metabolism
TDTM undergoes minimal metabolic transformation in vivo. In studies where rats were dosed with TDTM, approximately 75% of the administered dose was excreted in feces, with only 16% found in urine as metabolites . The metabolic pathways remain largely unexplored due to the compound's low bioavailability.
Excretion
The excretion profile indicates that TDTM is primarily eliminated through feces rather than urine. This suggests that the compound is not significantly metabolized before excretion .
Acute Toxicity
Acute toxicity studies have shown that TDTM does not exhibit significant harmful effects at standard dosing levels. In one study involving intraperitoneal administration in rats, no observable toxicity was reported at doses of 1 mg/kg body weight .
Chronic Toxicity
Chronic exposure studies have indicated mild reversible effects on the liver at higher doses (300 mg/kg/day) over four weeks. Histopathological examinations revealed preserved lobular architecture but with signs of vascular dilation and shrunken hepatocytes . Recovery groups showed normalization of liver architecture after cessation of exposure.
Genotoxicity
Genotoxicity assessments have demonstrated that TDTM does not induce mutagenic effects in bacterial assays or mammalian cell cultures. Studies conducted under Good Laboratory Practice (GLP) conditions found no significant increases in mutation frequencies across various test systems .
Case Studies
Case Study 1: Dermal Exposure
A case study evaluated the dermal effects of TDTM in a cosmetic formulation containing 22.3% TDTM. The formulation was found to be non-irritating and did not induce phototoxic responses upon application to human skin .
Case Study 2: Occupational Exposure
In an occupational health assessment involving workers exposed to TDTM during manufacturing processes, no significant adverse health effects were reported over extended periods of exposure. Regular monitoring indicated stable health parameters among workers compared to control groups .
Summary Table of Biological Effects
Study Type | Findings |
---|---|
Absorption | Limited systemic absorption; negligible dermal uptake |
Distribution | Rapid distribution; liver as primary accumulation site |
Metabolism | Minimal metabolic transformation |
Excretion | Primarily via feces; low urinary excretion |
Acute Toxicity | No significant toxicity at low doses |
Chronic Toxicity | Mild reversible liver effects at high doses |
Genotoxicity | No mutagenic effects observed |
Properties
IUPAC Name |
tris(8-methylnonyl) benzene-1,2,4-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O6/c1-31(2)22-16-10-7-13-19-27-43-37(40)34-25-26-35(38(41)44-28-20-14-8-11-17-23-32(3)4)36(30-34)39(42)45-29-21-15-9-12-18-24-33(5)6/h25-26,30-33H,7-24,27-29H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFYFBRNDHRTHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274208 | |
Record name | tris(8-methylnonyl) trimellitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36631-30-8 | |
Record name | Triisodecyl trimellitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036631308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triisodecyl benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIISODECYL TRIMELLITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IFP38QKFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Triisodecyl Trimellitate as a lubricant additive?
A1: this compound (TIDTM) serves as a base oil and can be further enhanced with additives for improved lubrication properties. Research has explored the impact of various additives on TIDTM's performance. For instance, incorporating sulfur-containing diphenylamines significantly increases the oxidation induction time, indicating enhanced antioxidant capabilities within the lubricant []. Similarly, modified multi-walled carbon nanotubes (MWCNTs) dispersed in TIDTM demonstrate superior friction-reduction and anti-wear properties compared to graphene oxide []. These findings highlight the importance of additive selection for optimizing TIDTM's functionality in lubrication applications.
Q2: How does the molecular structure of additives influence their performance in this compound?
A2: Studies employing isosteric design principles reveal a strong correlation between the molecular structure of additives and their efficacy in TIDTM. Replacing phosphate groups with hydrazide groups in additives, while maintaining structural similarity, yields comparable anti-wear properties []. This suggests that specific functional groups within the additive molecule play a crucial role in interacting with the base oil and influencing its tribological behavior. Furthermore, Computational Chemistry and Modeling approaches like CoMFA and CoMSIA can predict additive performance based on structural characteristics, emphasizing the importance of molecular design in lubricant development [].
Q3: Can you elaborate on the compatibility of this compound with other lubricant additives?
A3: The compatibility of TIDTM with various additives is crucial for achieving synergistic effects and optimal lubricant performance. Research indicates that combining specific additives, such as alkyl diphenylamines and zinc dialkyldithiophosphates (ZDDPs), with a multi-phenol antioxidant in TIDTM results in improved overall antioxidant capacity []. This suggests that carefully selecting compatible additives can enhance the lubricant's resistance to oxidation and degradation, ultimately extending its lifespan and performance.
Q4: Are there any environmental concerns associated with this compound?
A4: While specific details on the environmental impact of TIDTM are limited within the provided research, the development of phosphorus-free lubricant additives, utilizing TIDTM as a base oil, suggests a move towards more environmentally friendly solutions []. Traditional phosphorus-based additives can contribute to eutrophication in water bodies, making the exploration of alternative, less harmful options essential. This highlights the growing awareness and research efforts directed towards sustainable lubricant technologies.
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